Molecular Weight Advantage of the C9-Bromo Scaffold: 26% Mass Differential Versus the 5-Chloro Analog
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde (MW = 215.09 g/mol) possesses a molecular weight that is 44.45 g/mol greater than its direct 5-chloro analog (MW = 170.64 g/mol), representing a 26.0% increase . This mass differential arises from the substitution of chlorine (atomic mass 35.45 Da) with bromine (atomic mass 79.90 Da). For medicinal chemistry programs operating under strict molecular weight cutoffs (e.g., Lipinski's Rule of 5, which flags compounds with MW > 500 Da), this 44 Da difference can be decisive in fragment-based drug discovery (FBDD) where every atom contributes a significant fraction of total mass, or in late-stage optimization where property-based design requires precise mass tuning without altering core scaffold topology [1]. The predicted boiling point for the chloro analog is 259.8±40.0 °C versus an estimated higher boiling range for the bromo compound, reflecting the increased van der Waals forces from the larger, more polarizable bromine atom .
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 215.09 g/mol (C9H11BrO) |
| Comparator Or Baseline | 5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde: 170.64 g/mol (C9H11ClO) |
| Quantified Difference | Δ = +44.45 g/mol (+26.0%) |
| Conditions | Calculated from molecular formula; ChemSpider and vendor data |
Why This Matters
For procurement in fragment-based or property-driven medicinal chemistry, the 44 Da mass difference enables access to a distinct physicochemical property space without altering the spirocyclic scaffold topology, an option unavailable with the chloro analog.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 1997, 23 (1–3), 3–25. DOI: 10.1016/S0169-409X(96)00423-1. View Source
